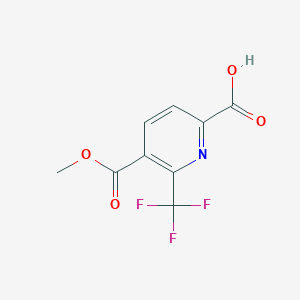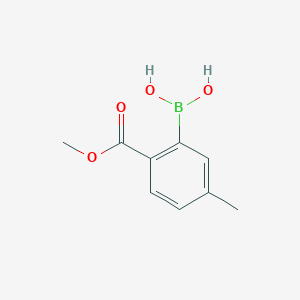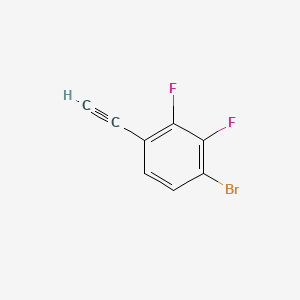
1-Bromo-4-ethynyl-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethynyl-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethynyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynyl-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Formation of carbonyl compounds, alkanes, or alkenes.
Scientific Research Applications
1-Bromo-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-ethynyl-2,3-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
1-Bromo-4-ethynyl-2,3-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Ethynyl-2,3-difluorobenzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
1-Bromo-2,3-difluorobenzene: Lacks the ethynyl group, limiting its use in coupling reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H3BrF2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
1-bromo-4-ethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChI Key |
KNDZVNMYJDTNRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
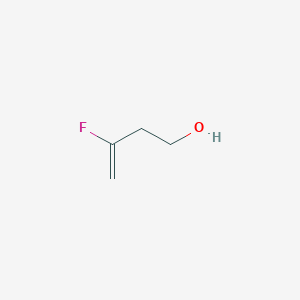
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)

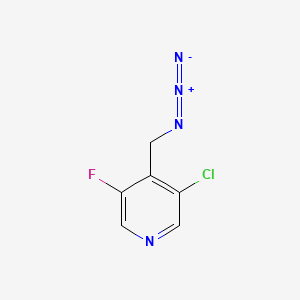
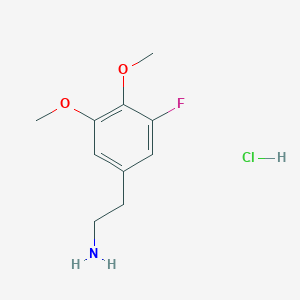
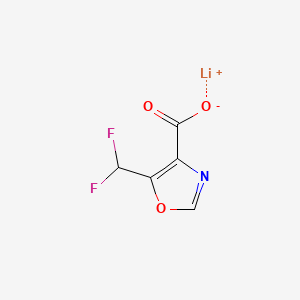

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
